2-Methylpentyl benzoate
Overview
Description
2-Methylpentyl benzoate is an organic compound classified as an ester. It is formed by the esterification of benzoic acid with 2-methylpentanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is also of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentyl benzoate can be synthesized through the esterification reaction between benzoic acid and 2-methylpentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Benzoic acid+2-Methylpentanol→2-Methylpentyl benzoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where benzoic acid and 2-methylpentanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the reaction, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and 2-methylpentanol.
Reduction: Reduction of this compound can produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Benzoic acid and 2-methylpentanol.
Reduction: Alcohols derived from the ester.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
2-Methylpentyl benzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug formulations due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-methylpentyl benzoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases in biological systems to release benzoic acid and 2-methylpentanol. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors.
Comparison with Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, but with ethanol instead of 2-methylpentanol.
Methyl benzoate: Formed from benzoic acid and methanol.
Butyl benzoate: Formed from benzoic acid and butanol.
Comparison: 2-Methylpentyl benzoate is unique due to the presence of the 2-methylpentyl group, which imparts distinct physical and chemical properties compared to other benzoate esters. For example, it may have different solubility, boiling point, and reactivity profiles compared to ethyl benzoate or methyl benzoate.
Properties
IUPAC Name |
2-methylpentyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-7-11(2)10-15-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXTLNEKZMJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341123 | |
Record name | 2-Methylpentyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59736-57-1 | |
Record name | 2-Methylpentyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.